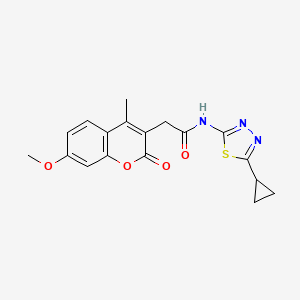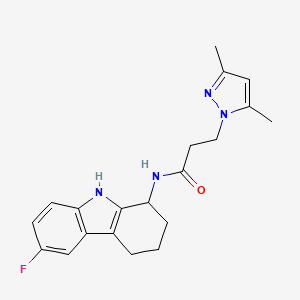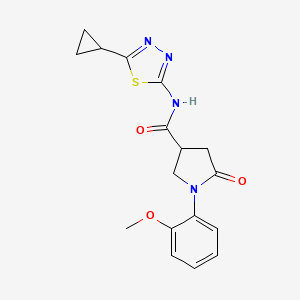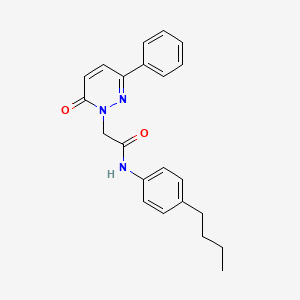![molecular formula C21H19N7O2 B11008849 1-(1H-indazol-3-yl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11008849.png)
1-(1H-indazol-3-yl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-INDAZOL-3-YL)-5-OXO-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE involves multiple steps, including the formation of the indazole and triazole rings. One common method for synthesizing indazole derivatives involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The triazole ring can be synthesized via the reaction of azides with alkynes under copper-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of transition metal catalysts, solvent-free conditions, and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1H-INDAZOL-3-YL)-5-OXO-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
1-(1H-INDAZOL-3-YL)-5-OXO-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler compound with a similar indazole ring structure.
1H-1,2,4-Triazole: A compound with a similar triazole ring structure.
Pyrrolidine: A compound with a similar pyrrolidine ring structure.
Uniqueness
1-(1H-INDAZOL-3-YL)-5-OXO-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-3-PYRROLIDINECARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which may confer unique biological and chemical properties not found in simpler compounds .
Properties
Molecular Formula |
C21H19N7O2 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19N7O2/c29-19-9-15(11-28(19)20-17-3-1-2-4-18(17)25-26-20)21(30)24-16-7-5-14(6-8-16)10-27-13-22-12-23-27/h1-8,12-13,15H,9-11H2,(H,24,30)(H,25,26) |
InChI Key |
KTANDXYMIOXVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)CN5C=NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11008774.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B11008795.png)
![1-(furan-2-ylmethyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11008799.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11008805.png)
![methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B11008814.png)

![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11008818.png)
![methyl N-{2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}-beta-alaninate](/img/structure/B11008821.png)

![5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11008836.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B11008839.png)


